4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide
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Overview
Description
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide is a complex organic compound that features a benzamide core with a cyano group, a cyclopropyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the cyano group can produce the corresponding amine derivative.
Scientific Research Applications
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide core can interact with enzymes or receptors, modulating their activity. The cyano group may also play a role in binding to specific sites on the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(2-fluorophenyl)benzamide: Similar structure but with a fluorophenyl group instead of the cyclopropyl and furan groups.
4-cyano-N-(2-hydroxyphenyl)benzamide: Contains a hydroxyphenyl group, offering different reactivity and biological activity.
Uniqueness
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide is unique due to the presence of the cyclopropyl and furan groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c18-10-12-3-5-13(6-4-12)16(20)19-11-17(21,14-7-8-14)15-2-1-9-22-15/h1-6,9,14,21H,7-8,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYLIFLOKDUIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=C(C=C2)C#N)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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